3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
Description
This coumarin-based compound features a benzothiazole moiety at the 3-position of the chromen-2-one core and a thiophene-2-carboxylate ester at the 7-position. Its synthesis likely involves derivatization of the 7-hydroxycoumarin precursor via esterification or sulfonate intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO4S2/c23-20-14(19-22-15-4-1-2-5-17(15)28-19)10-12-7-8-13(11-16(12)26-20)25-21(24)18-6-3-9-27-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIYDYBOMXYFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives have been found to exhibit strong luminescence in solution and in the solid state. They have attracted considerable research interest in the field of organic light-emitting diodes because of their unique electro-optical properties.
Biochemical Pathways
Benzothiazole-based compounds have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc.
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a compound that combines the structural features of benzothiazole and coumarin, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antibacterial and anticancer agent, as well as its mechanisms of action.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H15NO5S |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 300556-29-0 |
| Boiling Point | 586.0 ± 60.0 °C |
| Density | 1.396 ± 0.06 g/cm³ |
Anticancer Properties
Research indicates that compounds containing benzothiazole and coumarin moieties exhibit significant anticancer activities. The structure-activity relationship (SAR) studies have shown that modifications to these moieties can enhance cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- The compound interacts with cellular targets, inducing apoptosis in cancer cells. It has been observed to downregulate anti-apoptotic proteins such as Bcl-2, leading to increased cell death in cancerous tissues .
- Molecular docking studies suggest that the compound binds effectively to DNA, disrupting replication processes in cancer cells .
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Case Studies :
- A study demonstrated that a related benzothiazole derivative exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against human glioblastoma and melanoma cell lines .
- Another investigation highlighted the effectiveness of benzothiazole derivatives in inhibiting tumor growth in xenograft models, showcasing their potential for therapeutic applications .
Antibacterial Activity
The compound has also shown promising antibacterial properties against both gram-positive and gram-negative bacteria.
-
Mechanism of Action :
- The antibacterial activity is attributed to the ability of the compound to inhibit bacterial enzyme functions and disrupt cell membrane integrity .
- Studies have indicated that compounds with similar structures can effectively bind to bacterial DNA gyrase, preventing DNA replication and transcription .
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Case Studies :
- In vitro assays demonstrated that certain derivatives of benzothiazole exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents .
- Another study reported that a series of synthesized compounds showed activity against E. coli and Pseudomonas aeruginosa, with some derivatives achieving MIC values comparable to established antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural features:
- Benzothiazole Moiety : Essential for enhancing cytotoxicity due to its ability to interact with biological targets.
- Coumarin Structure : Contributes to the compound's ability to penetrate cell membranes and exert biological effects.
- Functional Groups : Modifications such as electron-donating or withdrawing groups can significantly alter the potency and selectivity of the compound against specific cancer or bacterial cells.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is part of a broader family of 3-(benzo[d]thiazol-2-yl)coumarin derivatives with varying substituents at the 7-position. Key analogues include:
*Calculated based on formula C₂₁H₁₃NO₄S₂.
Key Observations :
- Polarity : The dihydroxy substituent in 3-BTD increases water solubility but renders it susceptible to enzymatic methylation by catechol-O-methyltransferase (COMT), as shown in metabolism studies .
- Metabolic Stability : Methoxy (3-BTMD) or ester groups (target compound, pivalate) reduce metabolic degradation compared to hydroxylated analogues.
- Steric Effects : The pivalate ester’s bulky tert-butyl group () may hinder intermolecular interactions, whereas the thiophene-2-carboxylate’s planar structure favors crystal packing or target binding.
Q & A
Q. What are the recommended synthetic routes for 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate, and how can reaction yields be optimized?
A common strategy involves coupling a pre-synthesized benzothiazole-substituted coumarin scaffold with thiophene-2-carboxylic acid via esterification. For example, analogous compounds (e.g., 3-(benzo[d]thiazol-2-yl)-7-(octadecyloxy)coumarin) are synthesized using chloroform as a solvent due to its high solubility for aromatic intermediates . To optimize yields:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR : and NMR to confirm the benzothiazole, coumarin, and thiophene moieties. The ester carbonyl typically resonates at ~165–170 ppm.
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak).
- X-ray crystallography : For unambiguous structural confirmation. SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen-bonding patterns in aromatic systems .
- Melting point analysis : Expected range 135–140°C based on structurally similar coumarin derivatives .
Q. How are physicochemical properties like LogP and solubility experimentally determined?
- LogP : Measured via reverse-phase HPLC using a C18 column and compared against standards with known partition coefficients .
- Solubility : Tested in solvents like chloroform, DMSO, and methanol. Chloroform is often optimal for coumarin-thiophene hybrids due to aromaticity and polarity .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points.
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of benzothiazole-coumarin hybrids?
Discrepancies in cytotoxicity or photodynamic efficacy may arise from:
- Purity differences : Use HPLC to ensure >95% purity and quantify impurities.
- Assay variability : Standardize protocols (e.g., SRB assays for cytotoxicity) with positive controls like doxorubicin .
- Structural analogs : Compare substituent effects. For instance, replacing the 7-alkoxy group with a thiophene ester alters electron-withdrawing properties and bioavailability .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., NADH-dependent oxidoreductases), leveraging the benzothiazole moiety’s affinity for hydrophobic pockets.
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior, critical for photodynamic applications .
- QSAR models : Correlate substituent electronegativity (e.g., thiophene vs. phenyl groups) with observed bioactivity .
Q. How can crystallization challenges be mitigated for X-ray diffraction studies?
- Solvent screening : Test chloroform/hexane or DMSO/ether mixtures for slow evaporation.
- Hydrogen-bonding analysis : Use SHELXL to refine hydrogen-bond motifs (e.g., C=O···H-N interactions in benzothiazole systems) .
- Twinned crystals : Employ SHELXE for data integration and scaling .
Key Considerations for Experimental Design
- Photostability testing : Expose the compound to UV-Vis light and monitor degradation via UV spectroscopy.
- Synchrotron data collection : For high-resolution crystallography, use synchrotron radiation to resolve weak diffraction patterns .
- Controlled oxygen environments : Assess redox activity in hypoxia using glovebox techniques, as seen in iridium-based photodynamic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
